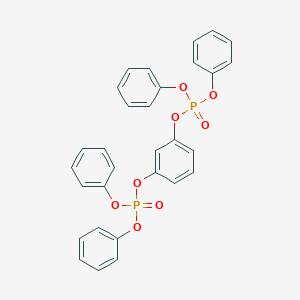

Resorcinol bis(diphenyl phosphate)

Descripción general

Descripción

Resorcinol bis(diphenyl phosphate): is an organophosphorus compound widely recognized for its flame-retardant properties. It is used in various applications, particularly in the production of flame-retardant materials. This compound is known for its high thermal stability and effectiveness in reducing flammability in polymers, plastics, and textiles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Resorcinol bis(diphenyl phosphate) is synthesized through the reaction of resorcinol, phenol, and phosphorus oxychloride under catalytic conditions. Magnesium chloride is often used as a catalyst in this process. The reaction typically involves heating the mixture to around 120-125°C and maintaining this temperature for several hours to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of resorcinol bis(diphenyl phosphate) involves large-scale esterification reactions. The process is optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Análisis De Reacciones Químicas

Hydrolysis and Metabolic Degradation

RDP undergoes hydrolysis in biological and environmental systems, yielding metabolites with potential toxicological significance.

In Vitro Hydrolysis

| Condition | Metabolites Detected | Study Model | Source |

|---|---|---|---|

| Human liver microsomes | Diphenyl phosphate (DPHP), para-HO-TPHP | In vitro assays | |

| Human liver cytosol | Glucuronidated/sulfated derivatives | In vitro assays |

Key Findings

-

RDP and its oligomers hydrolyze readily to DPHP and hydroxylated derivatives .

-

Hydrolysis rates vary with enzymatic activity, impacting environmental persistence .

Environmental and Thermal Degradation

RDP breaks down under thermal and environmental stress, forming persistent byproducts.

Thermal Decomposition

Conditions : Heating above 300°C in polymer matrices .

Products :

Environmental Breakdown in Plastics and Dust

| Matrix | Degradation Products | Concentration Range (ng/g) | Source |

|---|---|---|---|

| Plastics | TPHP, meta-HO-RDP, RDP oligomers | 23–29,118 | |

| Indoor dust | meta-HO-TPHP, RDP-[Phe] | 20–14,227 |

Mechanistic Insights

-

Oxidation : Hydroxylation at meta positions generates bioactive metabolites .

-

Oligomerization : RDP dimerizes under prolonged heat, altering flame-retardant efficacy .

Substitution Reactions

RDP’s phosphate groups participate in substitution reactions with nucleophiles (e.g., amines, alcohols).

Example Reaction

-

Conditions : Room temperature, polar aprotic solvents.

-

Applications : Functionalization for specialized polymer composites.

Aplicaciones Científicas De Investigación

Flame Retardant Applications

RDP is predominantly employed in various industries due to its flame-retardant properties:

- Electronics : Used in electrical and electronic equipment to enhance fire safety.

- Plastics : Incorporated in engineering resins such as PC/ABS and PPO/HIPS, where it provides low volatility and high heat stability.

- Textiles and Furniture : Applied to improve the fire resistance of upholstery and other textile products.

Effectiveness in Flame Retardancy

RDP functions by interrupting the combustion process through several mechanisms:

- Thermal Decomposition : Releases phosphoric acid upon heating, which can help form a protective char layer.

- Gas Phase Mechanism : Dilutes flammable gases during combustion, reducing the rate of flame spread.

Environmental Impact and Toxicity

Research has raised concerns regarding the environmental persistence and potential toxicity of RDP:

- Detection in Environment : Studies have found RDP in house dust and various environmental matrices, indicating its release from treated products .

- Neurotoxicity Studies : Animal studies, particularly on zebrafish, have shown that RDP exposure can lead to neurodevelopmental issues and alterations in gut microbiota .

Regulatory Considerations

RDP has been assessed for its safety profile under various regulatory frameworks:

- ChemFORWARD Assessment : RDP scored hazard band C, indicating moderate concern regarding human health and ecotoxicity endpoints .

- Acute Toxicity Data : Regulatory documents provide detailed tables on acute toxicity levels for oral, dermal, and inhalation exposures .

Case Study 1: RDP in Electronics

A study analyzed the presence of RDP in electronic equipment and surrounding dust. The findings indicated significant contamination levels, raising concerns about human exposure through household dust . The research utilized mass spectrometry for compound identification, highlighting the need for further investigation into the long-term effects of exposure.

Case Study 2: Neurodevelopmental Effects

Research involving zebrafish models demonstrated that RDP exposure during early developmental stages resulted in significant neurotoxic effects. Alterations in central nervous system development were noted, suggesting potential implications for ecological health .

Comparative Analysis with Other Flame Retardants

| Compound Name | Chemical Structure | Application Areas | Environmental Concerns |

|---|---|---|---|

| Resorcinol bis(diphenyl phosphate) | C30H24O8P2 | Electronics, Plastics, Textiles | Moderate neurotoxicity; persistence |

| Decabromodiphenyl ether | C12Br10O | Electronics, Textiles | Banned due to bioaccumulation |

| Triphenyl phosphate | C18H15O4P | Plastics, Coatings | Endocrine disruptor |

Mecanismo De Acción

Resorcinol bis(diphenyl phosphate) exerts its flame-retardant effects through a combination of physical and chemical mechanisms. It promotes the formation of a char layer on the surface of the material, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process. Additionally, it releases phosphorus-containing radicals that interfere with the combustion reactions in the gas phase .

In biological systems, resorcinol bis(diphenyl phosphate) has been shown to exert estrogenic effects by activating estrogen receptor pathways. This activation leads to the proliferation of certain cell types, such as MCF-7 cells, and can be inhibited by estrogen receptor antagonists .

Comparación Con Compuestos Similares

Bisphenol-A bis(diphenyl phosphate): Another organophosphorus flame retardant with similar applications but different structural properties.

Triphenyl phosphate: A widely used flame retardant with a simpler structure and different toxicity profile.

Uniqueness: Resorcinol bis(diphenyl phosphate) is unique in its combination of high thermal stability and effectiveness as a flame retardant. Its ability to form a protective char layer and release active radicals during combustion sets it apart from other flame retardants. Additionally, its estrogenic effects and potential health impacts make it a compound of interest in environmental and biomedical research .

Actividad Biológica

Resorcinol bis(diphenyl phosphate) (RDP) is an organophosphate flame retardant that has gained attention due to its effectiveness in improving the flame resistance of various materials, particularly in electronics and textiles. However, its biological activity, including potential health impacts and environmental effects, has also become a focal point of research. This article explores the biological activity of RDP, summarizing key findings from various studies.

Chemical Structure and Properties

RDP is characterized by a complex structure consisting of two diphenyl phosphate groups linked to a resorcinol core. Its molecular formula is , which contributes to its bulkiness and affects its mobility within materials, potentially influencing its environmental impact and migration behavior.

1. Toxicological Effects

Research has indicated that RDP exposure can lead to various toxicological effects:

- Aquatic Toxicity : RDP exhibits significant toxicity to aquatic organisms, with studies reporting an EC50 value of 0.7 mg/L for Daphnia magna, indicating high toxicity levels .

- Mammalian Toxicity : The toxicity of RDP in mammals is considered low to moderate. However, it has been found to disrupt gut microbiota development in offspring and cause developmental neurotoxicity in animal models .

2. Microbiota Alteration

A study involving zebrafish demonstrated that exposure to RDP resulted in alterations in intestinal microbiota composition, with gender-specific effects observed. Male zebrafish exhibited more pronounced intestinal microstructural damage and oxidative stress compared to females . This suggests that RDP may have significant implications for gut health and microbiome stability.

Environmental Impact

The environmental persistence and bioaccumulation potential of RDP are critical concerns:

- Environmental Presence : RDP has been detected in indoor dust samples, particularly from electronic equipment, with concentrations ranging from <0.04 to 520 µg/g . This raises concerns about human exposure through dust inhalation or ingestion.

- Degradation Pathways : Studies indicate that RDP can undergo hydrolysis and photolysis, leading to degradation products such as phenol and resorcinol. Understanding these pathways is essential for assessing the long-term environmental risks associated with RDP.

Case Study 1: Zebrafish Model

A recent study investigated the effects of RDP on zebrafish intestines. The findings revealed that RDP exposure led to:

- Significant alterations in species richness within the gut microbiota.

- Increased oxidative stress markers.

- Gender-dependent variations in microbiota composition, suggesting different susceptibility levels between sexes .

Case Study 2: Human Exposure Assessment

Research assessing human exposure pathways indicated that inhalation and dust ingestion are significant routes for organophosphate esters like RDP. The study highlighted the need for improved sampling strategies to accurately assess exposure levels and potential health risks associated with these compounds .

Summary of Research Findings

| Aspect | Findings |

|---|---|

| Aquatic Toxicity | EC50 = 0.7 mg/L (high toxicity) |

| Mammalian Toxicity | Low to moderate; developmental neurotoxicity observed |

| Microbiota Impact | Alters gut microbiota composition; gender-specific effects noted |

| Environmental Presence | Detected in indoor dust; significant concentrations from electronic devices |

| Degradation Pathways | Hydrolysis and photolysis lead to phenolic degradation products |

Propiedades

IUPAC Name |

(3-diphenoxyphosphoryloxyphenyl) diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O8P2/c31-39(33-25-14-5-1-6-15-25,34-26-16-7-2-8-17-26)37-29-22-13-23-30(24-29)38-40(32,35-27-18-9-3-10-19-27)36-28-20-11-4-12-21-28/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWICEWMBIBPFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069197 | |

| Record name | Tetraphenyl m-phenylene bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

57583-54-7 | |

| Record name | Resorcinol bis(diphenyl phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57583-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057583547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraphenyl m-phenylene bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenyl m-phenylene bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: RDP is widely used in various polymers, including polycarbonate (PC) [, , , , , , , ], poly(butylene terephthalate) (PBT) [, ], acrylonitrile-butadiene-styrene (ABS) [, , , , , , , ], poly(phenylene ether) (PPO) [, , , ], and polyurea [].

A: RDP primarily acts in the gas phase by releasing phosphoric acid and other phosphorus-containing species during combustion, which interfere with the radical chain reactions of combustion. [, , ] It also exhibits some condensed phase activity by promoting char formation. [, , , ]

A: RDP demonstrates varying effectiveness depending on the polymer matrix. It shows high efficacy in PPO and PC but moderate activity in ABS and HIPS. [, ] In PC/ABS blends, the flame retardant action is influenced by the interaction between RDP and the individual polymer components. []

A: RDP shows synergistic effects with other flame retardants. Combining RDP with APP results in a balanced gas and solid-phase flame retardant mechanism, leading to enhanced fire performance in epoxy resins and bioepoxy composites. [, , ]

A: RDP generally increases the char yield of polymers during thermal decomposition. [, , , ] In PC/ABS blends, it promotes phosphorus accumulation in the condensed phase, contributing to char formation. []

ANone: The molecular formula of RDP is C30H22O8P2, and its molecular weight is 572.45 g/mol. [Numerous papers mention these properties indirectly through synthesis and characterization discussions]

A: Common spectroscopic techniques used to characterize RDP include Fourier transform infrared spectroscopy (FTIR) [, , , , ] and nuclear magnetic resonance (NMR) spectroscopy, specifically 31P NMR. []

A: Researchers utilize thermogravimetric analysis (TGA) [, , , , , , , ], TGA coupled with FTIR [], and temperature-programmed pyrolysis/gas chromatography/mass spectrometry (TPPy/GC/MS) [] to investigate the thermal degradation behavior of RDP and its influence on polymer decomposition.

A: Yes, RDP has been detected in house dust, indicating its potential for migration from treated materials into the environment. [, ]

A: Impurities, byproducts, and breakdown products of RDP include triphenyl phosphate (TPHP), hydroxylated TPHP and RDP (meta-HO-TPHP and meta-HO-RDP), dihydroxylated TPHP, RDP with the loss of a phenyl group (RDP-[Phe]), and RDP oligomers. These compounds have been found in plastics containing RDP and, significantly, in indoor dust. []

A: While RDP itself is generally considered to have low acute toxicity, concerns exist regarding the potential health effects of its impurities and degradation products, particularly TPHP and its hydroxylated derivatives. Further research is needed to fully understand the long-term environmental and health impacts of these compounds. [, ]

A: Alternatives to RDP include other phosphorus-based flame retardants like APP, as well as non-phosphorus-based options such as melamine polyphosphate (MPP) [], pentaerythritol (PER) [], and nano-SiO2 [, ]. The choice of alternative depends on the specific application and desired properties. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.